Scyllo-inosamine-4-phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

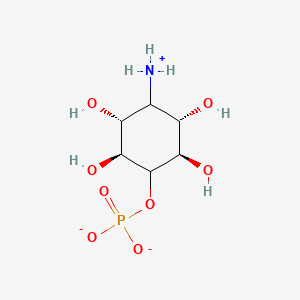

1-ammonio-1-deoxy-scyllo-inositol 4-phosphate(1-) is an inositol phosphate oxoanion that is the conjugate base of 1-amino-1-deoxy-scyllo-inositol 4-phosphate, arising from deprotonation of the phosphate OH groups and protonation of the amino group; major species at pH 7.3. It is a conjugate base of a 1-amino-1-deoxy-scyllo-inositol 4-phosphate.

科学的研究の応用

Microbiological Applications

Bacterial Pathogenesis:

Scyllo-inosamine-4-phosphate plays a crucial role in bacterial adhesion to host cells, which is essential for the establishment of infections. Research indicates that it may interact with host immune cells, potentially modulating their responses during bacterial infections. This suggests that this compound could be targeted for developing novel antibacterial therapies aimed at preventing bacterial adhesion and infection establishment .

Enzymatic Interactions:

The compound is involved in various enzymatic reactions, particularly in the metabolism of inositol derivatives. It has been shown to interact with enzymes such as scyllo-inosamine 4-kinase, influencing downstream signaling pathways that are vital for bacterial growth and survival .

Agricultural Applications

Synthetic Signaling Networks:

Recent studies have demonstrated the potential of engineering plants to produce scyllo-inosamine as a rhizopine. This allows for the targeted regulation of bacterial gene expression in the rhizosphere, enhancing plant growth and resistance to pathogens. For instance, transgenic plants of Medicago truncatula have been successfully modified to produce scyllo-inosamine, which promotes beneficial interactions with soil bacteria .

Phosphate Solubilization:

this compound is implicated in phosphate solubilization by certain bacteria, which enhances nutrient availability for plants. This application is particularly relevant in sustainable agriculture, where improving soil fertility is crucial for crop yield .

Medical Applications

Therapeutic Potential:

The stereoisomers of inositol, including scyllo-inositol, have garnered attention for their therapeutic potential in managing conditions such as diabetes and Alzheimer's disease. This compound's role in insulin signaling pathways suggests it may help regulate metabolic processes and could be explored further for its benefits in metabolic disorders .

Antimicrobial Properties:

Given its involvement in bacterial pathogenesis, this compound could be leveraged as a scaffold for developing new antimicrobial agents. Its ability to influence bacterial adhesion mechanisms makes it a candidate for research into novel treatments against antibiotic-resistant strains .

Case Studies and Research Findings

化学反応の分析

Phosphorylation by Scyllo-inosamine 4-kinase

This reaction initiates the activation of scyllo-inosamine for downstream modifications:

ATP 1 amino 1 deoxy scyllo inositol⇌ADP 1 amino 1 deoxy scyllo inositol 4 phosphate

-

Substrate specificity : Also acts on streptamine, 2-deoxystreptamine, and 1D-1-guanidino-3-amino-1,3-dideoxy-inositol .

-

Biological context : Essential for streptomycin biosynthesis in Streptomyces species .

Amidinotransferase Reaction

Scyllo-inosamine-4-phosphate undergoes transamidination to form guanidinated intermediates:

L arginine scyllo inosamine 4 phosphate⇌L ornithine 1 guanidino 1 deoxy scyllo inositol 4 phosphate

-

Mechanism :

-

Substrate flexibility : Accepts streptamine phosphate and 2-deoxystreptamine phosphate; canavanine substitutes for arginine .

Structural and Mechanistic Insights

-

Active-site architecture :

-

Stereochemical specificity :

Comparative Analysis of Related Enzymes

This compound’s reactivity underpins its role as a linchpin in aminocyclitol antibiotic pathways. Future research could exploit its enzymatic transformations for engineered biosynthesis of novel therapeutics.

特性

分子式 |

C6H13NO8P- |

|---|---|

分子量 |

258.14 g/mol |

IUPAC名 |

[(2S,3R,5S,6R)-4-azaniumyl-2,3,5,6-tetrahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H14NO8P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-6,8-11H,7H2,(H2,12,13,14)/p-1/t1?,2-,3+,4+,5-,6? |

InChIキー |

AYESCHMRXGYEFV-UYSNGIAKSA-M |

異性体SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1[NH3+])O)O)OP(=O)([O-])[O-])O)O |

正規SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)[NH3+] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。